molecular formula C9H8N4O2S B12903978 1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- CAS No. 57295-48-4

1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)-

Cat. No.: B12903978
CAS No.: 57295-48-4
M. Wt: 236.25 g/mol
InChI Key: VHNQCYCIZHBSAN-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylthio group at the 3-position and a nitrophenyl group at the 5-position of the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation; reaction conditionsroom temperature to reflux.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- can be compared with other similar compounds, such as:

    3-methyl-1-(4-nitrophenyl)-1,2,4-triazole: Similar structure but lacks the methylthio group.

    1H-1,2,4-Triazole, 3-ethoxy-1-(4-nitrophenyl)-: Similar structure but has an ethoxy group instead of a methylthio group.

    1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(4-nitrophenyl)-: Similar structure but has a chlorophenyl group and an ethanol group.

The uniqueness of 1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

57295-48-4

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

3-methylsulfanyl-5-(4-nitrophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H8N4O2S/c1-16-9-10-8(11-12-9)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H,10,11,12)

InChI Key

VHNQCYCIZHBSAN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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